
Phenylalanine anilide
Vue d'ensemble
Description
Phenylalanine anilide is a compound derived from phenylalanine, an essential α-amino acid, and anilide, a class of organic compounds . Phenylalanine can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . Anilides are amide derivatives of aniline .
Synthesis Analysis
Phenylalanine ammonia-lyase (PAL) catalyzes the first reaction in the phenylpropanoid pathway leading to the production of phenolic compounds . The cDNA encoding PAL was isolated from Phyllostachys edulis by reverse transcription-polymerase chain reaction (RT-PCR) and by 5′ and 3′ rapid amplification of cDNA ends .
Chemical Reactions Analysis
Phenylalanine ammonia-lyase (PAL) catalyzes the first reaction in the phenylpropanoid pathway leading to the production of phenolic compounds . Aniline, also known as phenylamine, reacts with acyl chlorides and carboxylic anhydrides to form anilides .
Applications De Recherche Scientifique
Electrochemical Sensors and Biosensors
Phenylalanine is crucial for human health, but its accumulation due to phenylketonuria can be dangerous. Electrochemical sensors and biosensors have been developed for detecting phenylalanine levels, providing critical health information. These sensors use sensitive materials to improve selectivity and sensitivity, aiding in the monitoring of phenylalanine concentrations in biological fluids (Dinu & Apetrei, 2020).
Biosynthesis and Metabolic Fate in Plants
In conifer trees, phenylalanine plays a central role in the biosynthesis of phenylpropanoids, crucial for plant growth, reproduction, and defense. The metabolism of phenylalanine in trees is linked to carbon channeling from photosynthesis to phenylpropanoid biosynthesis, impacting wood formation and biotic interactions (Pascual et al., 2016).
Improving L-Phenylalanine Production
In an effort to enhance L-Phenylalanine production, a study identified key enzymes in E. coli's phenylalanine biosynthesis pathway. This quantitative approach provides a method to improve yields of phenylalanine for food and medicinal applications (Ding et al., 2016).
Enantioselectivity in Polymers
Studies have focused on the development of network copolymers imprinted with L-phenylalanine anilide for chiral separation, demonstrating the influence of polymer morphology on binding and selectivity. This has applications in analytical chemistry, particularly in separating enantiomers (Sellergren & Shea, 1993).
Molecular Imprinting Techniques
Molecular imprinting procedures based on electrostatic and hydrogen bonding interactions have been developed, yielding polymers highly selective for L-phenylalanine anilide. This advancement has applications in chromatography, enhancing the chiral separation factor and binding capacity (Sellergren, 1989).
Ribonucleotide Reductase Study
An aniline-based amino acid was used as a mechanistic probe for redox-active tyrosines, providing insights into proton and electron transfer events during oxidation in biological systems. This study enhances understanding of ribonucleotide reductase's role in DNA synthesis and repair (Chang et al., 2004).
Safety And Hazards
Orientations Futures
Recent studies have focused on the formation, structural properties, and performance of RAFT polymerized L-phenylalanine anilide molecularly imprinted polymers . These studies aim to achieve more homogeneous MIP monolithic structures . Future research may continue to explore the potential applications of these structures in various fields .
Propriétés
IUPAC Name |
(2S)-2-amino-N,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPLSFBRERHHIN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165572 | |
| Record name | Phenylalanine anilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylalanine anilide | |
CAS RN |
15423-54-8 | |
| Record name | Phenylalanine anilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanine anilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




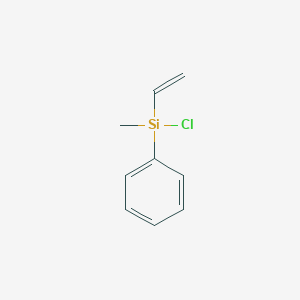

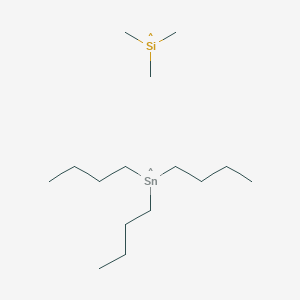
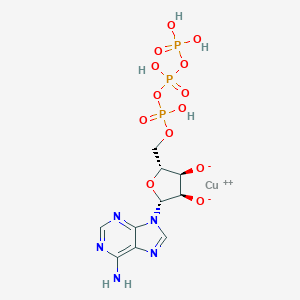

![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)

![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)

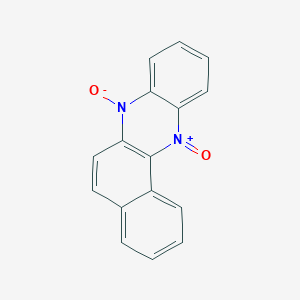
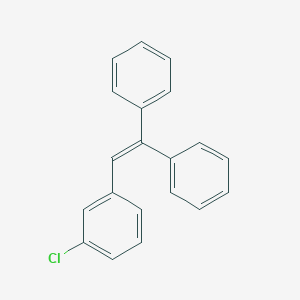
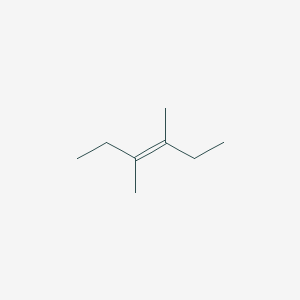
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)